Foreword: Unveiling the Potential of a Versatile Coumarin Scaffold
Foreword: Unveiling the Potential of a Versatile Coumarin Scaffold
An In-depth Technical Guide to 4-chloro-7-hydroxy-2H-chromen-2-one (CAS 848939-31-1)
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the coumarin nucleus stands as a privileged scaffold, a foundational structure from which a multitude of biologically active and functionally diverse molecules are born. This guide focuses on a specific, yet highly versatile, member of this family: 4-chloro-7-hydroxy-2H-chromen-2-one . While direct and extensive research on this particular molecule is emerging, its true value, as demonstrated in the available literature, lies in its role as a pivotal starting material for the synthesis of novel derivatives with significant pharmacological potential.
This document moves beyond a simple recitation of facts. It is designed to provide a senior application scientist's perspective on the causality behind experimental choices and to offer a forward-looking view on the untapped potential of this compound. We will delve into its fundamental properties, established synthetic routes, and its proven utility as a launchpad for creating next-generation therapeutic agents.
Core Compound Analysis: Chemical Identity and Physicochemical Properties
The foundational step in harnessing the potential of any chemical entity is a thorough understanding of its intrinsic properties.
Chemical Structure:
Caption: Chemical structure of 4-chloro-7-hydroxy-2H-chromen-2-one.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 848939-31-1 | [1][2] |
| Molecular Formula | C₉H₅ClO₃ | [1] |
| Molecular Weight | 196.59 g/mol | [1] |
| Purity | ≥95% | [1] |
| InChI Key | MOFQRCFWIYGXAM-UHFFFAOYSA-N | [1] |
Synthesis and Derivatization: The Core of its Utility
The true power of 4-chloro-7-hydroxy-2H-chromen-2-one lies in its reactivity, which allows for strategic modifications to generate a diverse library of compounds. The chloro- and hydroxy- moieties are key functional groups that serve as handles for further chemical transformations.
Synthesis of the Core Scaffold
While specific, detailed protocols for the direct synthesis of 4-chloro-7-hydroxy-2H-chromen-2-one are not extensively documented in readily available literature, its synthesis can be inferred from established methods for related coumarin compounds. A plausible and widely used approach is the Pechmann condensation , followed by chlorination.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the target compound.
Expert Insight: The choice of chlorinating agent is critical. Sulfuryl chloride (SO₂Cl₂) is often effective for the chlorination of the 4-position of 4-hydroxycoumarins. The reaction conditions, including solvent and temperature, must be carefully controlled to prevent unwanted side reactions, such as chlorination of the benzene ring.
A Versatile Intermediate: Pathways to Novel Derivatives
The primary application of 4-chloro-7-hydroxy-2H-chromen-2-one is as a versatile intermediate for the synthesis of more complex molecules with enhanced biological activity. The chlorine atom at the 4-position is an excellent leaving group, making it susceptible to nucleophilic substitution, while the hydroxyl group at the 7-position can be readily alkylated or acylated.
One notable study demonstrates the use of 4-chloro-7-hydroxy-2H-chromen-2-one as a starting material for synthesizing derivatives with potential antibacterial properties.[3]
Experimental Protocol: Synthesis of a {4-[Bis-(2-chloro-ethyl)-amino]-7-hydroxy-2-oxo-2H-chromen-3-yl}-phosphonic acid derivative[3]
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Reactant Preparation: In a 100 mL flask, dissolve 2g of 4-chloro-7-hydroxy-2H-chromen-2-one and 2g of bis(2-chloroethyl)amine in 6 mL of ethanol.
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Addition of Acid: Add 3 mL of phosphoric acid to the reaction mixture.
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Reflux: Heat the mixture under reflux at 80°C for 10 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Isolation: Upon completion, allow the reaction mixture to cool. The resulting yellow crystals are separated by filtration.
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Purification: The crude product is dried at room temperature. Recrystallization from ethanol is performed to obtain the pure yellow crystalline compound.
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Yield and Characterization: This procedure yields the final product at approximately 65%, with a measured melting point of 230°C.[3]
Rationale behind the experimental choices:
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Ethanol as solvent: Provides good solubility for the reactants and has a suitable boiling point for the reflux conditions.
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Phosphoric acid: Acts as both a reactant and a catalyst in this context.
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Reflux at 80°C for 10 hours: These conditions provide the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate without degrading the reactants or products.
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Recrystallization: A standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and byproducts.
Biological Activity and Therapeutic Potential: An Emerging Field
While direct studies on the biological effects of 4-chloro-7-hydroxy-2H-chromen-2-one are limited, the extensive research on its derivatives provides strong evidence for its potential as a scaffold for drug discovery. The core coumarin structure is associated with a wide range of pharmacological activities, and the specific substitutions at the 4- and 7-positions can be tailored to target various biological pathways.
Antibacterial Applications
Derivatives synthesized from 4-chloro-7-hydroxy-2H-chromen-2-one have demonstrated significant antibacterial activity against various bacterial strains, including Staphylococcus aureus, E. coli, and Bacillus cereus.[3] In some cases, the synthesized compounds have shown higher activity than the standard antibiotic cephalexin and are competitive with streptomycin, particularly against Bacillus cereus.[3]
Signaling Pathway Implication (Hypothesized):
The antibacterial mechanism of coumarin derivatives is often multifactorial. It can involve the inhibition of bacterial DNA gyrase, disruption of cell membrane integrity, or interference with bacterial quorum sensing. The specific modifications made to the 4-chloro-7-hydroxy-2H-chromen-2-one scaffold likely modulate its interaction with these bacterial targets.
Caption: Hypothesized antibacterial mechanisms of action for coumarin derivatives.
Anticancer and Other Potential Applications
The broader family of 7-hydroxycoumarin and 4-substituted coumarin derivatives has been extensively studied for various therapeutic applications. These include:
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Anticancer Activity: Many coumarin derivatives exhibit cytotoxic effects against various cancer cell lines.[4] The mechanism can involve the inhibition of enzymes like carbonic anhydrase, which are often overexpressed in tumors.
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Antioxidant Properties: The phenolic hydroxyl group at the 7-position is a key feature that can contribute to antioxidant activity by scavenging free radicals.
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Anti-inflammatory Effects: Coumarin derivatives have been shown to modulate inflammatory pathways.
The 4-chloro-7-hydroxy-2H-chromen-2-one scaffold provides a promising starting point for developing novel compounds targeting these and other disease areas. The ability to easily modify both the 4- and 7-positions allows for the fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.
Future Directions and Conclusion
4-chloro-7-hydroxy-2H-chromen-2-one is a molecule of significant interest, not for its standalone biological activity, which is yet to be fully elucidated, but for its proven utility as a versatile building block in synthetic and medicinal chemistry. For researchers and drug development professionals, this compound represents a gateway to a vast chemical space of novel coumarin derivatives.
Key takeaways for future research:
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Direct Biological Screening: A comprehensive biological screening of 4-chloro-7-hydroxy-2H-chromen-2-one itself is warranted to establish a baseline of its activity and to better understand the contribution of the core scaffold to the effects of its derivatives.
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Combinatorial Chemistry: The dual reactivity at the 4- and 7-positions makes this compound an ideal candidate for combinatorial library synthesis to rapidly generate a large number of diverse structures for high-throughput screening.
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Structure-Activity Relationship (SAR) Studies: Systematic modifications at the 4- and 7-positions, followed by biological evaluation, will be crucial for developing robust SAR models to guide the rational design of more potent and selective therapeutic agents.
References
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Behrami, A. (2019). MICROBIOLOGICAL ACTIVITY OF DERIVATIVES 4-CHLORO-7- HYDROXY-CHROMEN-2-ONE COMPARE WITH STANDARD DRUGS. EUROPEAN JOURNAL OF MATERIALS SCIENCE AND ENGINEERING, 4(2), 61-66. [Link]
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Kleban, E., et al. (2023). Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
Sources
- 1. 4-Chloro-7-hydroxy-2H-chromen-2-one | CymitQuimica [cymitquimica.com]
- 2. 848939-31-1|4-Chloro-7-hydroxy-2H-chromen-2-one|BLD Pharm [bldpharm.com]
- 3. ejmse.ro [ejmse.ro]
- 4. Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin | springermedizin.de [springermedizin.de]
